IMPDH-IN-2

描述

Contextualization within Mycophenolic Acid Metabolism Studies

Mycophenolic acid (MPA) is an immunosuppressive agent that undergoes extensive metabolism in the body. pharmgkb.orgub.edu The primary metabolic route for MPA is glucuronidation, a process mediated by UDP-glucuronosyltransferases (UGTs), which mainly occurs in the liver, but also in the kidneys and gastrointestinal tract. pharmgkb.orgub.edudrugbank.com This process primarily forms the inactive metabolite, mycophenolic acid 7-O-glucuronide (MPAG), and a pharmacologically active acyl-glucuronide (AcMPAG). ub.edunih.gov

Beyond glucuronidation, MPA can also undergo metabolism through other pathways. nih.gov One such pathway is Phase I metabolism, which involves oxidation. This leads to the formation of O-Desmethyl Mycophenolic Acid (DM-MPA), also referred to as 6-O-desmethyl-MPA. pharmgkb.orgnih.gov This metabolic process is catalyzed by cytochrome P450 (CYP) enzymes in the liver, specifically CYP3A4 and CYP3A5, with a lesser contribution from CYP2C8. pharmgkb.orgnih.govhmdb.ca DM-MPA itself can be further conjugated to form two different glucuronides. pharmgkb.org The identification of DM-MPA and its related glucuronides has been confirmed in blood and urine samples from transplant patients receiving mycophenolate mofetil therapy. nih.gov

The metabolic pathways of MPA are complex and can be influenced by various factors, including genetic variations in the enzymes involved. jst.go.jp The study of these pathways, including the formation of minor metabolites like DM-MPA, is crucial for understanding the complete pharmacokinetic profile of mycophenolic acid.

Significance as a Mycophenolic Acid Metabolite in Research

O-Desmethyl Mycophenolic Acid (DM-MPA), while considered a minor metabolite of mycophenolic acid (MPA), holds significance in research for several reasons. pharmgkb.orgportlandpress.com Its formation via the cytochrome P450 enzyme system, particularly CYP3A4/5, highlights a metabolic pathway for MPA that is distinct from the primary glucuronidation route. pharmgkb.orgnih.gov This is important because CYP3A enzymes are involved in the metabolism of many other drugs, raising the possibility of drug-drug interactions. nih.gov Research has suggested that at concentrations above the therapeutic range, MPA might compete with other drugs metabolized by CYP3A, such as tacrolimus, although the effect appears to be minor. nih.gov

The presence of DM-MPA and its subsequent glucuronidated forms in patient samples provides a more complete picture of MPA's disposition in the body. nih.gov Studying these minor metabolites helps in fully characterizing the metabolic profile of MPA. Furthermore, the availability of synthesized DM-MPA as an analytical standard is essential for accurate quantification in biological samples during pharmacokinetic studies. biosynth.comaquigenbio.com This allows researchers to investigate the factors that may influence its formation and potential impact on MPA therapy.

Detailed Research Findings

Enzymatic Formation and Characteristics

In vitro studies using human liver microsomes have been instrumental in characterizing the formation of O-Desmethyl Mycophenolic Acid. These experiments have determined the kinetic parameters for its production, with an apparent Michaelis constant (Km) of 0.83 ± 0.06 mmol/L and a maximum velocity (Vmax) of 5.57 ± 0.29 pmol/mg/min. nih.gov

Further investigations utilizing specific chemical inhibitors and recombinant human CYP isoforms have pinpointed the primary enzymes responsible for this metabolic step. The use of ketoconazole, a known inhibitor of CYP3A, resulted in a 50.3% reduction in DM-MPA formation. nih.gov Trimethoprim, an inhibitor of CYP2C8, also decreased its formation by 30.1%. nih.gov Experiments with cell lines engineered to express single CYP isoforms confirmed that CYP3A4 is the main enzyme involved in the production of DM-MPA, with CYP3A5 also contributing to a lesser degree. nih.gov

Table 1: Kinetic and Inhibition Data for O-Desmethyl Mycophenolic Acid Formation

| Parameter | Value | Enzyme(s) Implicated | Source |

|---|---|---|---|

| Apparent Km | 0.83 ± 0.06 mmol/L | CYP3A4/5, CYP2C8 | nih.gov |

| Apparent Vmax | 5.57 ± 0.29 pmol/mg/min | CYP3A4/5, CYP2C8 | nih.gov |

| Inhibition by Ketoconazole | 50.3% | CYP3A | nih.gov |

| Inhibition by Trimethoprim | 30.1% | CYP2C8 | nih.gov |

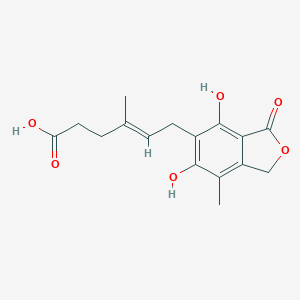

Structure

3D Structure

属性

IUPAC Name |

(E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c1-8(4-6-12(17)18)3-5-10-14(19)9(2)11-7-22-16(21)13(11)15(10)20/h3,19-20H,4-7H2,1-2H3,(H,17,18)/b8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSRNZSBNXFMLF-FPYGCLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1O)C/C=C(\C)/CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649767 | |

| Record name | (4E)-6-(4,6-Dihydroxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31858-65-8 | |

| Record name | (4E)-6-(4,6-Dihydroxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Biotransformation of O Desmethyl Mycophenolic Acid

Enzymatic Formation of O-Desmethyl Mycophenolic Acid (DM-MPA)

The formation of DM-MPA from MPA is catalyzed by specific enzymes belonging to the Cytochrome P450 (CYP) superfamily. pharmgkb.orghmdb.canih.gov

Research has identified several CYP isoforms responsible for the oxidative metabolism of MPA to DM-MPA. The primary enzymes involved are CYP3A4 and CYP3A5, with a lesser contribution from CYP2C8. pharmgkb.orgnih.govhmdb.canih.gov Studies using human liver microsomes and recombinant human CYPs have confirmed that cell lines expressing CYP3A4, and to a smaller extent CYP3A5, are capable of producing DM-MPA. nih.gov The involvement of CYP2C8 is also suggested, as its inhibitor, trimethoprim, has been shown to reduce the formation of DM-MPA. nih.govcapes.gov.br

Inhibition studies further support the role of these enzymes. For instance, ketoconazole, a known CYP3A inhibitor, was found to decrease the formation of DM-MPA by 50.3%. nih.govcapes.gov.br

The kinetics of DM-MPA formation have been characterized in studies using human liver microsomes. The apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) provide insight into the efficiency and capacity of the enzymatic reaction.

Table 1: Kinetic Parameters for DM-MPA Formation in Human Liver Microsomes

| Parameter | Value |

|---|---|

| Apparent Km | 0.83 ± 0.06 mmol/L |

| Vmax | 5.57 ± 0.29 pmol/mg/min |

Data derived from in vitro studies with human liver microsomes. nih.govcapes.gov.br

Subsequent Conjugation Pathways of O-Desmethyl Mycophenolic Acid

Following its formation, DM-MPA undergoes further metabolism, primarily through conjugation reactions. pharmgkb.orgnih.gov This phase II metabolic process facilitates the excretion of the metabolite.

The main conjugation pathway for DM-MPA is glucuronidation. nih.gov This process involves the attachment of a glucuronic acid moiety to the DM-MPA molecule, increasing its water solubility and preparing it for elimination from the body.

Two related glucuronides of DM-MPA have been identified in the blood and urine of transplant patients undergoing therapy with mycophenolate mofetil, the prodrug of MPA. nih.govcapes.gov.br While these glucuronides constitute very small fractions of the total MPA metabolites, their presence confirms the conjugation pathway. pharmgkb.orgnih.gov Although their exact structures have not been definitively identified, it is theorized that they are the 4-O-phenyl and 6-O-phenyl glucuronides of DM-MPA. pharmgkb.orgnih.gov

Pharmacological and Biological Activity of O Desmethyl Mycophenolic Acid

Effects on Lymphocyte Proliferation and Cell Cycle Regulation

Specific research detailing the effects of O-Desmethyl Mycophenolic Acid on lymphocyte proliferation and cell cycle regulation could not be found in the reviewed sources. The parent drug, Mycophenolic Acid, exerts a powerful cytostatic effect on lymphocytes by inducing cell cycle arrest, primarily at the G1/S interface, which is a direct consequence of IMPDH inhibition and subsequent purine (B94841) synthesis disruption. drugbank.com This selective action is due to the heavy reliance of proliferating lymphocytes on the de novo pathway for purine synthesis. pharmgkb.org Without studies specifically investigating DM-MPA, it is not possible to state whether it shares, lacks, or has a different impact on these cellular processes.

Table 1: Metabolic Profile of O-Desmethyl Mycophenolic Acid

| Characteristic | Description | References |

|---|---|---|

| Parent Compound | Mycophenolic Acid (MPA) | pharmgkb.orgnih.gov |

| Metabolic Pathway | Phase I Oxidation | liverpool.ac.uk |

| Enzymes Involved | Cytochrome P450 3A4 (CYP3A4), Cytochrome P450 3A5 (CYP3A5), Cytochrome P450 2C8 (CYP2C8) | pharmgkb.orgnih.gov |

| Classification | Minor/Trace Metabolite | nih.govnih.gov |

Pharmacokinetic Profile and Disposition of O Desmethyl Mycophenolic Acid

Formation and Elimination Kinetics in Biological Systems

O-Desmethyl Mycophenolic Acid (DM-MPA), also known as 6-O-desmethyl-MPA, is a minor metabolite of Mycophenolic Acid (MPA) resulting from Phase I metabolism. ubc.caliverpool.ac.uk Its formation occurs primarily in the liver, catalyzed by the cytochrome P450 (CYP) enzyme system. nih.govpharmgkb.org Specifically, the enzymes CYP3A4 and CYP3A5 are the main contributors to this metabolic conversion, with a lesser role played by CYP2C8. nih.govpharmgkb.orghmdb.ca This process involves the demethylation of the 6-O-methyl group on the MPA molecule. liverpool.ac.uknih.gov

Table 1: Enzymes Involved in the Formation of O-Desmethyl Mycophenolic Acid

| Enzyme Family | Primary Enzymes | Minor Contributing Enzyme | Location of Metabolism |

|---|---|---|---|

| Cytochrome P450 | CYP3A4, CYP3A5 nih.govpharmgkb.orghmdb.ca | CYP2C8 nih.govpharmgkb.orghmdb.ca | Liver nih.gov |

In Vitro and In Vivo Pharmacokinetic Studies

The characterization of O-Desmethyl Mycophenolic Acid has been documented in both in vitro and in vivo pharmacokinetic studies, although it is consistently identified as a minor component of MPA's metabolic pathway. ubc.caliverpool.ac.uk

In Vitro studies using human liver microsomes have been instrumental in identifying the specific enzymes responsible for the formation of DM-MPA. nih.gov These experiments confirmed that CYP3A4 and CYP3A5 are the principal enzymes mediating its production. nih.govpharmgkb.org

In Vivo pharmacokinetic studies, primarily conducted in organ transplant recipients receiving MPA therapy, have detected the presence of DM-MPA in plasma. ubc.caucl.ac.be However, due to its low concentration relative to the parent drug (MPA) and the major inactive metabolite, mycophenolic acid 7-O-glucuronide (MPAG), detailed pharmacokinetic parameters such as elimination half-life, volume of distribution, and clearance are not typically reported for DM-MPA. ucl.ac.be The focus of clinical pharmacokinetic monitoring remains on MPA and MPAG. ubc.caucl.ac.be Studies in islet transplant recipients and kidney transplant recipients have noted large inter-patient variability in the pharmacokinetics of MPA and its metabolites, a variability that would extend to minor metabolites like DM-MPA. ubc.caucl.ac.be

Table 2: Summary of Pharmacokinetic Studies Identifying O-Desmethyl Mycophenolic Acid

| Study Type | System/Population | Key Findings |

|---|---|---|

| In Vitro | Human Liver Microsomes | Identified CYP3A4 and CYP3A5 as the primary enzymes, and CYP2C8 as a minor enzyme, in the formation of DM-MPA. nih.govpharmgkb.org |

| In Vivo | Islet Transplant Recipients | DM-MPA was identified as a minor Phase I metabolite of MPA. ubc.ca |

| In Vivo | Kidney Transplant Recipients | The presence of DM-MPA was noted, though its pharmacokinetic profile was not detailed due to its minor status compared to MPAG. ucl.ac.be |

Influences of Physiological and Pathophysiological States on Disposition

Hepatic Function: Since DM-MPA is formed in the liver by CYP3A4/5 and CYP2C8, any degree of hepatic impairment could alter its formation rate. nih.govpharmgkb.org Liver dysfunction is associated with changes in MPA exposure, which could consequently affect the substrate available for the DM-MPA pathway. nih.gov

Renal Function: In states of renal impairment, the primary, inactive metabolite MPAG accumulates in the plasma. uio.no This accumulation can displace MPA from its albumin binding sites, increasing the unbound, free fraction of MPA. uio.no A higher unbound fraction of MPA becomes more available for metabolism, which could potentially lead to an increased formation of minor metabolites, including DM-MPA. uio.no

Genetic Polymorphisms: Genetic variations (polymorphisms) in the genes encoding the CYP3A4 and CYP3A5 enzymes can lead to significant inter-individual differences in metabolic activity. Such genetic variability is a known factor in the pharmacokinetics of many drugs and would be expected to influence the rate of DM-MPA formation. nih.gov

Concomitant Medications: The disposition of DM-MPA can be significantly affected by co-administered drugs that are inducers or inhibitors of CYP3A enzymes. For example, immunosuppressants often used alongside MPA, such as cyclosporine and tacrolimus, are also substrates or inhibitors of CYP3A4 and could compete for the enzyme, thereby altering DM-MPA production. researchgate.net Cyclosporine, in particular, has been shown to alter MPA pharmacokinetics. uio.no

Table 3: Potential Factors Influencing the Disposition of O-Desmethyl Mycophenolic Acid

| Factor | Potential Influence | Mechanism |

|---|---|---|

| Hepatic Impairment | Altered formation | Reduced activity of hepatic CYP450 enzymes. nih.gov |

| Renal Impairment | Increased formation | Accumulation of MPAG leads to higher unbound MPA fraction available for metabolism. uio.no |

| Genetic Polymorphisms | Inter-individual variability in formation | Variations in the genes for CYP3A4 and CYP3A5 can alter enzyme activity. nih.gov |

| Co-administered Drugs (e.g., Cyclosporine, Tacrolimus) | Altered formation | Inhibition of or competition for CYP3A4/5 enzymes. uio.noresearchgate.net |

Clinical Research Implications of O Desmethyl Mycophenolic Acid

Consideration in Drug-Drug Interactions Involving Mycophenolic Acid Metabolism

The metabolism of mycophenolic acid is complex and susceptible to drug-drug interactions (DDIs), which can significantly alter MPA exposure and lead to adverse clinical outcomes. nih.gov While the majority of clinically significant DDIs involve the glucuronidation pathway and enterohepatic recirculation of MPA, the metabolic pathway leading to the formation of O-Desmethyl Mycophenolic Acid (DM-MPA) also warrants consideration.

While the clinical significance of DDIs affecting the DM-MPA pathway is not as pronounced as those affecting the major glucuronidation pathway, it is an area of ongoing research. researchgate.net Understanding all metabolic pathways of MPA, including the formation of minor metabolites like DM-MPA, is crucial for a comprehensive assessment of potential DDIs. nih.gov This is especially important in transplant recipients who are often on complex medication regimens that may include inhibitors or inducers of CYP enzymes. drugs.com

Pharmacogenomic Factors Influencing O-Desmethyl Mycophenolic Acid Formation

Pharmacogenomics plays a significant role in the inter-individual variability of mycophenolic acid (MPA) pharmacokinetics. oaepublish.com While much of the research has focused on genes encoding for UDP-glucuronosyltransferases (UGTs) and transporters, the genes responsible for the formation of O-Desmethyl Mycophenolic Acid (DM-MPA) are also of interest.

The formation of DM-MPA is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5. oaepublish.compharmgkb.org Genetic polymorphisms in the CYP3A4 and CYP3A5 genes are known to influence the metabolism of numerous drugs. Therefore, it is plausible that variations in these genes could lead to differences in the rate of DM-MPA formation among individuals.

For example, the CYP3A5 gene exhibits a common single nucleotide polymorphism (SNP) that results in a non-functional protein in a significant portion of the population. Individuals carrying the functional allele (CYP3A51) would be expected to have a higher capacity for metabolizing CYP3A5 substrates, potentially leading to increased formation of DM-MPA compared to those who are homozygous for the non-functional allele (CYP3A53).

Table 2: Key Genes and Enzymes in Mycophenolic Acid Metabolism

| Gene | Enzyme | Role in MPA Metabolism |

| UGT1A9 | UDP-glucuronosyltransferase 1A9 | Major enzyme in the glucuronidation of MPA to its inactive metabolite, MPAG. pharmgkb.org |

| UGT2B7 | UDP-glucuronosyltransferase 2B7 | Involved in the formation of the pharmacologically active acyl-glucuronide metabolite (AcMPAG). oaepublish.com |

| CYP3A4 | Cytochrome P450 3A4 | Primary enzyme involved in the formation of O-Desmethyl Mycophenolic Acid (DM-MPA). oaepublish.compharmgkb.org |

| CYP3A5 | Cytochrome P450 3A5 | Contributes to the formation of O-Desmethyl Mycophenolic Acid (DM-MPA). oaepublish.compharmgkb.org |

| ABCC2 | Multidrug resistance-associated protein 2 (MRP2) | Transporter involved in the biliary excretion of MPAG, influencing enterohepatic recirculation. nih.gov |

Contribution to Overall Immunosuppressive Effects in Transplant Patients

O-Desmethyl Mycophenolic Acid (DM-MPA) is generally considered a minor metabolite of MPA. oaepublish.compharmgkb.org While the acyl-glucuronide metabolite (AcMPAG) has been shown to be pharmacologically active and can inhibit IMPDH, the immunosuppressive activity of DM-MPA is not well-characterized and is thought to be minimal. oaepublish.com

Further research is needed to fully elucidate the pharmacological activity, if any, of DM-MPA and its potential, albeit likely minor, contribution to the complex interplay of immunosuppression in transplant recipients.

Analytical Methodologies for O Desmethyl Mycophenolic Acid Research

Development and Validation of Bioanalytical Methods (e.g., Liquid Chromatography-Mass Spectrometry/Mass Spectrometry)

The accurate quantification of O-Desmethyl Mycophenolic Acid (DM-MPA), a phase 1 metabolite of Mycophenolic Acid (MPA), in biological matrices is crucial for metabolic studies. nih.govcapes.gov.br To achieve this, robust bioanalytical methods, primarily based on Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), have been developed and validated. nih.govcapes.gov.br These methods offer high sensitivity and selectivity, which are essential for distinguishing and quantifying specific metabolites within complex biological samples. waters.com

The development of these methods involves several key steps. A common approach for sample preparation is protein precipitation, often using methanol, to remove larger protein molecules from the plasma or serum sample that could interfere with the analysis. nih.gov For the analysis of free (unbound) drug concentrations, an additional ultrafiltration step is required before protein precipitation. nih.gov

Chromatographic separation is typically achieved using reverse-phase chromatography with a C18 column. nih.govnih.gov The mobile phase often consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as formic acid). jyoungpharm.orgresearchgate.net This separation step is critical for resolving the analyte of interest, DM-MPA, from its parent drug, MPA, and other related metabolites like Mycophenolic Acid Glucuronide (MPAG) and Mycophenolic Acid Acyl-Glucuronide (AcMPAG). portlandpress.comnih.gov

Detection by tandem mass spectrometry (MS/MS) provides the necessary specificity. waters.com The instrument is operated in a specific ionization mode, such as positive electrospray ionization (ESI), where the analytes are charged and detected. waters.comnih.gov By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for each compound are monitored, ensuring that only the compound of interest is quantified, thus minimizing interference from other substances in the matrix. nih.govnih.gov For example, in the analysis of MPA, the transition of m/z 320.97→207.0 is often used for quantification. nih.gov

Validation of these bioanalytical methods is performed according to regulatory guidelines to ensure their reliability. nih.gov Key validation parameters include linearity, precision, accuracy, selectivity, recovery, and matrix effect. nih.gov Linearity is established over a specific concentration range to demonstrate that the method's response is proportional to the analyte concentration. nih.govnih.gov Precision (the closeness of repeated measurements) and accuracy (the closeness of a measured value to the true value) are assessed at multiple concentration levels, with intra- and inter-day variations typically required to be within 15%. nih.gov

Table 1: Key Parameters of Validated LC-MS/MS Methods for Mycophenolic Acid and its Metabolites This table is interactive. You can sort and filter the data.

| Parameter | Details | Reference |

|---|---|---|

| Analytical Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | nih.gov |

| Sample Preparation | Protein precipitation with methanol; ultrafiltration for free analytes | nih.gov |

| Chromatography | C18 column with a gradient mobile phase | nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode | nih.govnih.gov |

| Linearity Range (MPA) | 0.5 to 30.0 µg/mL (serum) | nih.gov |

| Linearity Range (MPAG) | 4.7 to 300 µg/mL (serum) | nih.gov |

| Linearity Range (AcMPAG) | 0.5 to 30.0 µg/mL (serum) | nih.gov |

| Intra-assay Imprecision | ≤6.9% | nih.gov |

| Inter-assay Imprecision | ≤14.5% | nih.gov |

| Recovery | 85.54% to 94.76% | nih.gov |

Application in Biological Sample Analysis (e.g., blood, urine)

Validated analytical methods, particularly LC-MS/MS, have been successfully applied to identify and quantify O-Desmethyl Mycophenolic Acid (DM-MPA) in various biological samples from patients. nih.govcapes.gov.br Research has confirmed the presence of DM-MPA, along with two of its related glucuronides, in both blood and urine samples from transplant patients undergoing therapy with mycophenolate mofetil. nih.govcapes.gov.br

The ability to measure DM-MPA in these samples is fundamental to understanding the complete metabolic profile of Mycophenolic Acid (MPA). portlandpress.com MPA is primarily metabolized via glucuronidation to form the inactive metabolite MPAG, but it also undergoes phase 1 metabolism. drugbank.compharmgkb.org Studies have identified DM-MPA as a phase 1 metabolite, produced by the action of cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, and likely CYP2C8. nih.govpharmgkb.org

In clinical research, the analysis of DM-MPA in patient samples helps to explore inter-individual differences in drug metabolism. nih.gov The quantification of MPA and its various metabolites, including DM-MPA, MPAG, and AcMPAG, in plasma or serum provides a comprehensive picture of the drug's disposition in the body. portlandpress.comnih.gov For instance, one study using an LC-MS/MS method investigated MPA metabolites in blood and urine samples from five transplant patients. nih.gov This investigation was crucial in identifying DM-MPA and its glucuronidated forms, contributing to a better understanding of the MPA metabolic pathway. nih.gov While specific concentrations of DM-MPA in patient samples are not always detailed in broad studies, its detection confirms the activity of the CYP-mediated metabolic route. nih.gov

Table 2: Application of Analytical Methods for O-Desmethyl Mycophenolic Acid (DM-MPA) Detection This table is interactive. You can sort and filter the data.

| Application Area | Biological Sample | Analytical Method | Key Finding | Reference |

|---|---|---|---|---|

| Metabolite Identification | Blood, Urine | LC-MS/MS | DM-MPA and two related glucuronides were identified in samples from transplant patients. | nih.gov |

| Metabolic Pathway Study | Human Liver Microsomes | LC-MS/MS | In-vitro production of DM-MPA was demonstrated, identifying CYP3A4/5 as the primary enzymes. | nih.govpharmgkb.org |

| Therapeutic Drug Monitoring | Plasma | LC-MS/MS | Methods developed for the simultaneous quantification of MPA and its metabolites (MPAG, AcMPAG) can be applied to pharmacokinetic studies. | portlandpress.com |

| Pharmacokinetic Studies | Human Plasma | LC-MS/MS | A rapid and sensitive method was developed and applied to a pharmacokinetic study. | jyoungpharm.org |

Utilization as an Analytical Reference Standard

O-Desmethyl Mycophenolic Acid is utilized as an analytical reference standard in pharmaceutical research and quality control. synzeal.compharmaffiliates.com A reference standard is a highly purified compound that is used as a measurement benchmark in analytical chemistry. The availability of a well-characterized O-Desmethyl Mycophenolic Acid standard is essential for the accurate development and validation of bioanalytical methods. synzeal.com

Its primary applications as a reference standard include:

Method Development and Validation: During the creation of new analytical methods, such as LC-MS/MS assays, the reference standard is used to optimize instrument parameters, chromatographic separation, and sample extraction procedures. synzeal.com It is indispensable for establishing key validation parameters like linearity, accuracy, precision, and the limit of quantification. synzeal.com

Quality Control (QC): In a routine analytical setting, the reference standard is used to prepare QC samples. These samples are analyzed alongside unknown study samples to ensure the analytical run is performing correctly and that the results are reliable. synzeal.com

Impurity Profiling: O-Desmethyl Mycophenolic Acid can be considered an impurity or a metabolite of Mycophenolate Mofetil. As such, its reference standard is used in the quality assessment of the active pharmaceutical ingredient (API) or its final dosage form to identify and quantify its presence. synzeal.com

Several suppliers provide O-Desmethyl Mycophenolic Acid as a reference material, often accompanied by a Certificate of Analysis (CoA) that details its purity and characterization data. synzeal.comdaicelpharmastandards.com This documentation is critical for compliance with regulatory guidelines in pharmaceutical analysis. synzeal.com

Synthetic Chemistry Approaches for O Desmethyl Mycophenolic Acid and Derivatives for Research

Chemical Synthesis of O-Desmethyl Mycophenolic Acid

The primary route for the chemical synthesis of O-Desmethyl Mycophenolic Acid, also known as nor-O-methyl mycophenolic acid, involves a convergent approach. This strategy hinges on the coupling of two key intermediates: a substituted phthalide (B148349) core and a hexenoic acid side-chain. Direct demethylation of mycophenolic acid itself is generally not a viable route due to undesirable side reactions, such as intramolecular cyclization, particularly under acidic conditions with reagents like hydriodic acid. liverpool.ac.uk

The established synthesis proceeds through the alkylation of 5,7-dihydroxy-4-methylphthalide (B57823) with a reactive allylic bromide, specifically (E)-methyl 6-bromo-4-methylhex-4-enoate. liverpool.ac.uk This condensation reaction is typically performed in a dioxane solvent system using silver(I) oxide (Ag₂O) as a promoter, which facilitates the C-alkylation at the 6-position of the phthalide ring. liverpool.ac.ukresearchgate.net The reaction product is the methyl ester of O-Desmethyl Mycophenolic Acid. The final step to obtain the target acid is the alkaline hydrolysis of this methyl ester. liverpool.ac.uk

The synthesis of the required starting materials is also a multi-step process. 5,7-dihydroxy-4-methylphthalide can be prepared from precursors like 3,5-dimethoxybenzyl alcohol or through the aromatization and subsequent transformation of cyclic diones. researchgate.netresearchgate.net The side-chain, (E)-methyl 6-bromo-4-methylhex-4-enoate, can be synthesized from starting materials such as geraniol (B1671447) or 3-methylbut-2-ene-1-ol through a series of reactions including protection, rearrangement, and bromination. nih.govrsc.org

Table 1: Key Steps in the Synthesis of O-Desmethyl Mycophenolic Acid

| Step | Reactants | Key Reagents/Catalysts | Product |

|---|---|---|---|

| 1. Condensation | 5,7-dihydroxy-4-methylphthalide, (E)-methyl 6-bromo-4-methylhex-4-enoate | Silver(I) oxide (Ag₂O), Dioxane | O-Desmethyl Mycophenolic Acid Methyl Ester liverpool.ac.uk |

| 2. Hydrolysis | O-Desmethyl Mycophenolic Acid Methyl Ester | Base (e.g., NaOH or KOH) | O-Desmethyl Mycophenolic Acid liverpool.ac.uk |

Synthesis of Glucuronidated Metabolites of O-Desmethyl Mycophenolic Acid for Research

O-Desmethyl Mycophenolic Acid is known to undergo further metabolism to form glucuronide conjugates. pharmgkb.orgnih.gov Research has identified the likely formation of two phenolic glucuronides: the 4-O-β-D-glucuronide and the 6-O-β-D-glucuronide. liverpool.ac.ukpharmgkb.orgnih.gov The chemical synthesis of these metabolites is essential for their structural confirmation and for use as analytical standards in metabolic studies.

The synthesis of these phenolic O-glucuronides typically employs the Koenigs-Knorr reaction. liverpool.ac.uknih.govnih.gov This classical glycosylation method involves the reaction of the aglycone (O-Desmethyl Mycophenolic Acid, with its carboxylic acid group likely protected as an ester) with a protected glucuronic acid donor. The most common donor is an acetyl-protected anomeric bromide, such as methyl (2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyranosid)uronate. nih.govdergipark.org.tr

The reaction is promoted by a heavy metal salt, such as silver(I) carbonate or silver(I) oxide, which acts as a halide acceptor. liverpool.ac.uknih.gov The reaction conditions must be carefully controlled to favor the formation of the desired β-anomer, which is the naturally occurring stereochemistry. Following the coupling reaction, a deprotection sequence is required to remove the acetyl groups from the sugar moiety and hydrolyze the methyl ester of the glucuronic acid, as well as the ester protecting the aglycone's carboxylic acid. This is typically achieved under mild basic conditions, for example, using sodium carbonate in methanol. rsc.orgresearchgate.net

Table 2: General Scheme for the Synthesis of O-Desmethyl Mycophenolic Acid Glucuronides

| Step | Reactants | Key Reagents/Catalysts | Intermediate/Product |

|---|---|---|---|

| 1. Glycosylation (Koenigs-Knorr) | O-Desmethyl Mycophenolic Acid (ester protected) | Methyl (2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyranosid)uronate, Silver(I) carbonate or Silver(I) oxide | Protected Glucuronide Conjugate liverpool.ac.uknih.gov |

| 2. Deprotection | Protected Glucuronide Conjugate | Base (e.g., Na₂CO₃, NaOH) | O-Desmethyl Mycophenolic Acid Glucuronide (4-O or 6-O isomer) rsc.orgnih.gov |

Synthesis of O-Desmethyl Mycophenolic Acid Esters for Research Applications

Esters of O-Desmethyl Mycophenolic Acid, particularly the methyl ester, are key intermediates in the synthetic pathway to the parent acid. medchemexpress.comsimsonpharma.comsynzeal.com As described in section 7.1, the condensation of 5,7-dihydroxy-4-methylphthalide and (E)-methyl 6-bromo-4-methylhex-4-enoate directly yields O-Desmethyl Mycophenolic Acid Methyl Ester. liverpool.ac.uk

This ester intermediate is a valuable compound for research in its own right. It can be purified and characterized as a stable precursor. Its availability allows for further chemical modifications or for use in biological assays where the ester form may be desired. The chemical name for this intermediate is methyl (4E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate. synzeal.com The synthesis of other esters (e.g., ethyl, propyl) could be achieved by modifying the side-chain reactant used in the initial condensation step or through standard esterification procedures starting from the final O-Desmethyl Mycophenolic Acid, although the former is more direct.

Table 3: Synthesis of O-Desmethyl Mycophenolic Acid Methyl Ester

| Synthesis Step | Reactants | Reagents | Product |

|---|

| Alkylation | 5,7-dihydroxy-4-methylphthalide, (E)-methyl 6-bromo-4-methylhex-4-enoate | Silver(I) oxide (Ag₂O), Dioxane | O-Desmethyl Mycophenolic Acid Methyl Ester liverpool.ac.uk |

Advanced Research Areas and Future Perspectives on O Desmethyl Mycophenolic Acid

Investigation of O-Desmethyl Mycophenolic Acid as a Biomarker

The utility of O-Desmethyl Mycophenolic Acid as a direct biomarker for predicting the efficacy or toxicity of its parent compound, Mycophenolic Acid (MPA), is an emerging area of research. While MPA levels are routinely monitored in transplant patients, the role of its metabolites is less understood. portlandpress.com DM-MPA is formed from MPA through the action of cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5, with a minor contribution from CYP2C8. nih.govoaepublish.comscispace.com

Recent research has begun to explore the relationship between the genetic variations (polymorphisms) in these enzymes and the clinical outcomes of MPA therapy. For instance, studies have investigated single nucleotide polymorphisms (SNPs) in the CYP2C8 gene. nih.govresearchgate.net These genetic differences may lead to altered enzyme activity, thereby affecting the rate of DM-MPA formation and potentially influencing MPA exposure and patient outcomes. nih.gov One study explored the association of such genetic variations with mycophenolate-related toxicities, such as anemia and leukopenia, suggesting that the metabolic pathway leading to DM-MPA could serve as an indirect indicator of toxicity risk. nih.gov

The concentration of DM-MPA in a patient's system could, therefore, reflect the metabolic activity of the CYP3A4/5 and CYP2C8 enzymes. Monitoring DM-MPA levels alongside MPA could provide a more detailed picture of an individual's drug metabolism phenotype. This information could be invaluable for personalizing immunosuppressive therapy, helping to anticipate and mitigate adverse drug reactions. However, further studies are required to establish a definitive correlation between DM-MPA concentrations and specific clinical endpoints.

| Category | Finding | Potential Implication |

| Metabolic Pathway | DM-MPA is a metabolite of MPA formed by CYP3A4/5 and CYP2C8. nih.govoaepublish.com | DM-MPA levels could reflect the activity of these key drug-metabolizing enzymes. |

| Pharmacogenetics | SNPs in the CYP2C8 gene may be associated with mycophenolate-related toxicities. nih.govresearchgate.net | Genotyping for CYP enzyme variations could help identify patients at higher risk for adverse effects. |

| Therapeutic Drug Monitoring | Investigating DM-MPA as a biomarker is still in early stages. | Future research may validate DM-MPA as a useful addition to routine therapeutic drug monitoring of MPA. |

Elucidation of Untapped Pharmacological and Toxicological Roles

Currently, O-Desmethyl Mycophenolic Acid is largely considered to be pharmacologically inactive. oup.com The primary immunosuppressive effect is attributed to its parent compound, MPA, which inhibits the inosine-5′-monophosphate dehydrogenase (IMPDH) enzyme, crucial for the proliferation of T and B lymphocytes. oup.commdpi.com

While DM-MPA itself does not appear to have significant pharmacological activity, its subsequent metabolic products have been investigated. DM-MPA can undergo further conjugation to form two glucuronide metabolites. nih.govscispace.com However, these are found in very minute amounts and their biological activity has not been a major focus of research. nih.gov

| Compound | Pharmacological Activity | Toxicological Profile |

| O-Desmethyl Mycophenolic Acid (DM-MPA) | Generally considered inactive. oup.com | Not well-established; currently presumed to be low. |

| Mycophenolic Acid (MPA) | Potent inhibitor of IMPDH, leading to immunosuppression. oup.com | Associated with side effects like leukopenia and gastrointestinal issues. mdpi.com |

| Acyl Glucuronide of MPA (AcMPAG) | Weaker inhibitor of IMPDH compared to MPA. scispace.compharmgkb.org | May contribute to some of the adverse effects of MPA. pharmgkb.org |

Development of Novel Analytical Approaches for Comprehensive Metabolite Profiling

The accurate measurement of O-Desmethyl Mycophenolic Acid and other MPA metabolites in biological samples is essential for research into their potential roles as biomarkers. Current analytical methods are highly sophisticated, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard for the simultaneous quantification of MPA and its metabolites. portlandpress.comjyoungpharm.org

These methods offer high sensitivity and specificity, allowing for the detection of even the low concentrations at which DM-MPA is typically found in plasma. portlandpress.com The development of these assays has been crucial in identifying and characterizing metabolites like DM-MPA in patient samples. uio.no

While existing methods are robust, research continues to refine these techniques. Innovations focus on:

Improving throughput: Developing faster methods to analyze large numbers of samples, which is critical for large-scale clinical studies. jyoungpharm.orgresearchgate.net

Simplifying sample preparation: Creating more streamlined processes to reduce the time and potential for error in sample handling. researchgate.net

Enhancing sensitivity: Pushing the limits of detection to quantify very low levels of metabolites, which may be important in certain patient populations or at different stages of treatment. nih.gov

Novel storage and preparation techniques: Exploring methods like freeze-drying of plasma samples to simplify storage and transportation for analysis.

These advancements in analytical chemistry are vital for facilitating more comprehensive metabolomic studies of MPA, which will, in turn, shed more light on the significance of metabolites such as DM-MPA.

| Analytical Technique | Application | Advantages |

| High-Performance Liquid Chromatography (HPLC) with UV detection | Quantification of MPA and its major glucuronide metabolite (MPAG). nih.govupm.edu.my | Relatively simple and widely available. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Simultaneous quantification of MPA and its various metabolites, including DM-MPA. portlandpress.comjyoungpharm.org | High sensitivity, specificity, and ability to measure multiple compounds in a single run. jyoungpharm.orgresearchgate.net |

| Ultra-Performance Liquid Chromatography (UPLC) | Rapid analysis of MPA and its glucuronide metabolites. researchgate.net | Faster run times and higher resolution compared to conventional HPLC. researchgate.net |

Integration of Omics Data for Comprehensive Understanding of its Biological Impact

A holistic understanding of the biological impact of O-Desmethyl Mycophenolic Acid requires the integration of various "omics" data, including pharmacogenomics, metabolomics, and proteomics. This systems biology approach can help to elucidate the complex interactions between an individual's genetic makeup, their metabolic profile, and their response to MPA therapy.

Pharmacogenomics plays a key role, as the formation of DM-MPA is dependent on the activity of CYP enzymes. nih.govoaepublish.com As previously mentioned, variations in the genes encoding these enzymes, such as CYP3A4, CYP3A5, and CYP2C8, can influence the rate of DM-MPA production. nih.govoaepublish.comnih.gov Integrating this genetic information with measured concentrations of MPA and its metabolites can help to explain inter-individual variability in drug response and toxicity. oaepublish.comnih.gov

Metabolomics , the large-scale study of small molecules, provides a snapshot of the metabolic state of an individual. Comprehensive metabolite profiling can quantify DM-MPA alongside a wide array of other endogenous and drug-related compounds. tandfonline.com This can reveal previously unknown metabolic pathways affected by MPA therapy and how they relate to the formation of DM-MPA.

Proteomics , the study of proteins, can identify changes in protein expression in response to MPA and its metabolites. For example, studies have used proteomic analyses to understand how MPA affects various proteins involved in cell migration in cancer cells. nih.gov While not yet applied specifically to DM-MPA, this approach could be used to investigate if this metabolite has any off-target effects on cellular proteins.

The integration of these multi-omics datasets presents a powerful strategy for moving beyond simple drug concentration monitoring. arxiv.org By combining information on an individual's genes, metabolites, and proteins, researchers can build more sophisticated models to predict drug efficacy and toxicity, with the ultimate goal of developing more personalized and effective immunosuppressive regimens. tandfonline.comarxiv.org

常见问题

Basic Research Questions

Q. What are the optimal fermentation strategies for synthesizing O-desmethyl mycophenolic acid (ODMA) in Penicillium brevicompactum?

- Methodology : Utilize fed-batch fermentation with controlled nutrient supplementation. Methionine, glycine, and yeast extract significantly enhance ODMA yield (P < 0.005), as demonstrated in experimental designs where methionine alone showed no linear effect (P = 0.975), but its interaction with yeast extract was critical . Monitor dissolved oxygen and pH to maintain metabolic activity. Reference strain mutations (e.g., methionine auxotrophs) can further optimize production .

Q. How can ODMA be detected and quantified in biological matrices such as plasma or tissue samples?

- Methodology : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., mycophenolic acid-d3 β-D-glucuronide) to ensure precision. The CEDIA™ Mycophenolic Acid Assay is validated for clinical monitoring, but modifications are needed for ODMA-specific detection due to structural differences . For research-grade quantification, use high-resolution mass spectrometry (HRMS) with m/z 306.1103 (C₁₆H₁₈O₆) .

Q. What stability considerations are critical for storing ODMA in laboratory settings?

- Methodology : Store ODMA at 2–8°C in airtight, light-protected containers. Its carboxylic acid group and phenolic hydroxyls make it prone to oxidation; thus, lyophilization with cryoprotectants (e.g., trehalose) is recommended for long-term stability. Monitor degradation via HPLC-UV at 254 nm, noting shifts in retention time or new peaks .

Advanced Research Questions

Q. How does ODMA’s interaction with inosine monophosphate dehydrogenase (IMPDH) differ from its parent compound, mycophenolic acid (MPA)?

- Methodology : Conduct enzyme inhibition assays using recombinant IMPDH isoforms (e.g., IMPDH2). Compare IC₅₀ values of ODMA and MPA via spectrophotometric measurement of NADH depletion at 340 nm. Structural modeling (e.g., molecular docking) reveals that ODMA’s lack of a methyl group reduces hydrophobic interactions with the enzyme’s active site, altering binding kinetics .

Q. What factors contribute to inter-individual variability in ODMA pharmacokinetics during immunosuppressive therapy?

- Methodology : Perform population pharmacokinetic (PopPK) modeling using nonlinear mixed-effects software (e.g., NONMEM). Covariates like albumin levels (binding affinity) and UGT1A9 polymorphisms (glucuronidation efficiency) significantly influence ODMA clearance. Validate models with sparse sampling data from transplant patients .

Q. How do ionic and hydrophobic interactions between ODMA and poly(amidoamine) (PAMAM) dendrimers affect drug delivery efficiency?

- Methodology : Use nuclear magnetic resonance (NMR) to monitor chemical shifts in dendrimer protons. ODMA’s deprotonated carboxyl group binds to primary amines of G5 PAMAM, evidenced by downfield shifts in methylene protons (δ 2.7–3.1 ppm). Contrast with upfield shifts in interior protons (δ 1.5–2.2 ppm) to differentiate electrostatic vs. hydrophobic interactions .

Q. How can contradictory results in ODMA’s analytical characterization be resolved?

- Methodology : Cross-validate methods using orthogonal techniques. For instance, discrepancies in mass spectral fragmentation patterns (e.g., m/z 306 vs. 307) may arise from adduct formation. Employ collision-induced dissociation (CID) with varying energies and compare against reference standards (e.g., O-desmethyl mycophenolic acid methyl ester) .

Q. What experimental design principles optimize ODMA yield in fed-batch bioreactors?

- Methodology : Apply response surface methodology (RSM) to model interactions between carbon/nitrogen sources. For example, a central composite design revealed that yeast extract (6 g/L) and methionine (0.8 g/L) synergistically increase ODMA titer by 42%. Monitor real-time dissolved CO₂ to adjust feeding rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。